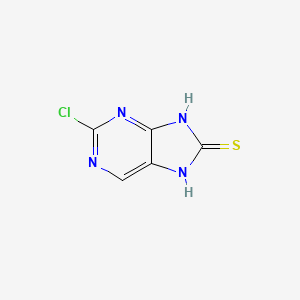

2-chloro-7H-purine-8(9H)-thione

CAS No.: 89364-07-8

Cat. No.: VC8388331

Molecular Formula: C5H3ClN4S

Molecular Weight: 186.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89364-07-8 |

|---|---|

| Molecular Formula | C5H3ClN4S |

| Molecular Weight | 186.62 g/mol |

| IUPAC Name | 2-chloro-7,9-dihydropurine-8-thione |

| Standard InChI | InChI=1S/C5H3ClN4S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11) |

| Standard InChI Key | LDDARWDXQJUVNV-UHFFFAOYSA-N |

| SMILES | C1=C2C(=NC(=N1)Cl)NC(=S)N2 |

| Canonical SMILES | C1=C2C(=NC(=N1)Cl)NC(=S)N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-7H-purine-8(9H)-thione (C₅H₃ClN₄S) belongs to the purine family, featuring a bicyclic structure comprising fused pyrimidine and imidazole rings. The chlorine atom at position 2 and the thione group at position 8 introduce distinct electronic and steric effects, influencing its reactivity and intermolecular interactions . The thione moiety (–C=S) at position 8 enhances hydrogen-bonding capacity, while the electron-withdrawing chlorine at position 2 modulates aromatic electrophilic substitution patterns .

Tautomerism and Resonance

Like other purine thiones, this compound exhibits tautomerism between the thione (8-thioxo) and thiol (8-mercapto) forms. Nuclear magnetic resonance (NMR) studies of analogous 8-thioxopurines suggest a preference for the thione tautomer in polar aprotic solvents, stabilized by resonance delocalization of the sulfur lone pairs into the purine π-system .

Spectroscopic Properties

Hypothetical spectroscopic data for 2-chloro-7H-purine-8(9H)-thione can be extrapolated from structurally related compounds:

-

¹H NMR: A deshielded singlet at δ 8.5–8.7 ppm (H-6) due to anisotropic effects from the thione group .

-

¹³C NMR: The C-8 carbon resonates at δ 175–180 ppm, characteristic of thiocarbonyl groups .

-

IR: Strong absorption at 1,200–1,250 cm⁻¹ (C=S stretch) and 680–710 cm⁻¹ (C–Cl stretch) .

Synthesis and Functionalization

Direct Synthesis Pathways

The synthesis of 2-chloro-7H-purine-8(9H)-thione may follow methodologies developed for analogous 8-thioxopurines. A plausible route involves:

-

Chlorination at Position 2: Treatment of 7H-purine-8(9H)-thione with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst .

-

Thione Introduction: Reaction of 2-chloropurine with thiourea in ethanol under reflux, as demonstrated for 6-amino-7H-purine-8(9H)-thione derivatives .

Optimization Challenges

Regioselectivity during chlorination is critical. Studies on 6-chloropurine synthesis indicate that Lewis acids like SnCl₄ enhance electrophilic substitution at electron-rich positions . For 2-chloro derivatives, directing groups or protective strategies may be necessary to avoid competing reactions at N-7 or N-9 .

Post-Synthetic Modifications

The reactivity of 2-chloro-7H-purine-8(9H)-thione enables diverse functionalization:

Alkylation and Arylation

-

N-7 vs. N-9 Selectivity: Alkylation with tert-butyl bromide under kinetic control favors N-7 substitution, while thermodynamic conditions promote N-9 products, as observed in 6-chloropurine analogs .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling at C-6 (if unsubstituted) with aryl boronic acids, catalyzed by Pd(PPh₃)₄, could introduce aromatic groups for drug design applications .

Reactivity and Stability

Acid-Base Behavior

The thione group confers weak acidity (pKa ≈ 8–10), enabling deprotonation to form thiolate anions under basic conditions. Chlorine at position 2 enhances stability against nucleophilic displacement compared to bromine or iodine analogs .

Degradation Pathways

-

Acidic Conditions: Protonation at N-7 leads to ring-opening reactions, as seen in 8-thioxotheophylline derivatives .

-

Oxidative Stress: Exposure to H₂O₂ converts the thione to a sulfonic acid (–SO₃H), altering electronic properties .

Applications in Drug Discovery

Nucleoside Analog Development

2-Chloro-7H-purine-8(9H)-thione serves as a precursor for acyclic nucleoside analogs. Mitsunobu reactions with diols yield sulfanyl-linked nucleosides with antiviral potential, mimicking strategies used for 8-(methylsulfanyl)adenine derivatives .

Anticancer Activity

Chlorinated purines exhibit kinase inhibitory effects. Molecular docking studies suggest that the thione group chelates Mg²⁰ ions in ATP-binding pockets, a mechanism exploited by kinase inhibitors like imatinib .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume